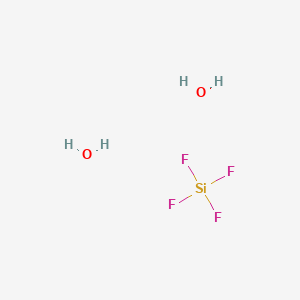

Tetrafluorosilane--water (1/2)

Description

Contemporary Significance of Silicon-Fluorine Chemistry in Aqueous Environments

The study of silicon-fluorine chemistry in the presence of water holds significant contemporary relevance across various scientific and industrial domains. In the semiconductor industry, the etching of silicon surfaces with fluorine-based plasmas is a critical step in the manufacturing of microelectronic devices. mdpi.com Understanding the interaction of fluorine with silicon in the presence of residual water is crucial for controlling the etching process and achieving desired surface properties. mdpi.com

Furthermore, the hydrolysis of fluorosilanes is a key consideration in the synthesis of advanced materials. For instance, the controlled hydrolysis of organofluorosilanes can lead to the formation of specialized polymers and silicones with unique properties. The field of radiochemistry has also seen the emergence of silicon-[¹⁸F]fluorine chemistry for applications in Positron Emission Tomography (PET) imaging, where understanding the behavior of these compounds in aqueous biological environments is paramount. researchgate.net

Foundational Research on Tetrafluorosilane Reactivity with Water

The study of the reaction between tetrafluorosilane and water dates back to the 19th century. Early research focused on observing the macroscopic outcomes of the reaction, such as the formation of a silica (B1680970) precipitate and the acidic nature of the resulting solution. These initial investigations laid the groundwork for a more detailed mechanistic understanding.

A significant advancement in understanding this reaction was the identification of intermediate species. Through various analytical techniques, researchers discovered that the hydrolysis of SiF₄ is a stepwise process. The initial reaction involves the formation of trifluorosilanol (SiF₃OH), a thermodynamically less favorable intermediate. awi.de This is followed by further hydrolysis steps and condensation reactions, leading to the formation of hexafluorodisiloxane (B79697) ((SiF₃)₂O) and ultimately silicic acid (Si(OH)₄) and hydrofluoric acid (HF). doubtnut.comawi.de The hydrofluoric acid produced can further react with unreacted SiF₄ to form hexafluorosilicic acid (H₂SiF₆). doubtnut.com

Quantum mechanical studies have provided deeper insights into the thermodynamics and kinetics of these reactions. It has been shown that the hydrolysis of fluorosilanes is generally endothermic in the gas phase. researchgate.net The presence of a water dimer significantly lowers the activation energy for hydrolysis compared to a single water monomer. researchgate.net

Methodological Landscape for Investigating SiF₄-H₂O Systems

A diverse array of experimental and theoretical methods has been employed to investigate the intricate interactions within the tetrafluorosilane-water system.

Spectroscopic Techniques: Infrared (IR) spectroscopy has been instrumental in identifying the products of SiF₄ hydrolysis. awi.de Matrix isolation IR spectroscopy, in particular, has allowed for the study of transient intermediates like trifluorosilanol by trapping them in an inert gas matrix at low temperatures. awi.de

Mass Spectrometry: This technique has been used to detect and identify the various species present in the gas phase during the hydrolysis of SiF₄, including intermediate products.

Computational Methods: Quantum chemical methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), have become powerful tools for studying the reaction mechanisms, energetics, and structures of the species involved in SiF₄ hydrolysis. mdpi.comresearchgate.net These computational approaches allow for the investigation of reaction pathways and transition states that are difficult to observe experimentally. researchgate.net

Surface Science Techniques: For studying the interaction of SiF₄ and water with silicon surfaces, techniques like scanning tunneling microscopy and spectroscopy are employed to monitor changes at the atomic level. mdpi.com

Properties

CAS No. |

23764-34-3 |

|---|---|

Molecular Formula |

F4H4O2Si |

Molecular Weight |

140.109 g/mol |

IUPAC Name |

tetrafluorosilane;dihydrate |

InChI |

InChI=1S/F4Si.2H2O/c1-5(2,3)4;;/h;2*1H2 |

InChI Key |

WUEJFVXKEXEZSJ-UHFFFAOYSA-N |

Canonical SMILES |

O.O.F[Si](F)(F)F |

Origin of Product |

United States |

Theoretical and Computational Elucidation of Tetrafluorosilane Water 1/2 Complexation

Ab Initio Electronic Structure Calculations of SiF4·(H2O)n Adducts

Ab initio quantum chemical studies have been employed to investigate the structure, energetics, and electronic properties of gas-phase complexes of silicon tetrafluoride with water, including 1:1, 2:1, and 1:2 adducts. researchgate.net These calculations, performed at various levels of theory such as Hartree-Fock (RHF), Density Functional Theory (B3LYP), and Møller-Plesset perturbation theory (MP2, MP4), provide detailed insights into the nature of the intermolecular forces at play. researchgate.net The formation of these molecular complexes is the first step in the hydrolysis of SiF4. researchgate.net

Characterization of Molecular Orbitals and Electron Distribution within the Tetrafluorosilane-Water (1/2) Complex

The formation of the SiF4·2H2O complex involves a redistribution of electron density between the constituent molecules. In the isolated, tetrahedral SiF4 molecule, the silicon atom is electron-deficient due to the high electronegativity of the four fluorine atoms. youtube.com Upon complexation, the water molecules act as Lewis bases, donating electron density to the Lewis acidic silicon center.

Calculations indicate that there is a small but significant amount of electron transfer from the water molecules to the silicon tetrafluoride unit. researchgate.net This interaction is primarily characterized by the donation of electron density from the lone pairs of the oxygen atoms in the water molecules to the unoccupied orbitals of the SiF4 molecule. The participation of silicon's d-orbitals in this coordination bond is found to be minimal. researchgate.net The molecular orbitals of the complex reflect this charge transfer, showing a degree of mixing between the orbitals of the SiF4 and H2O subunits.

Quantitative Assessment of Binding Energies and Complex Stability

The stability of the SiF4·2H2O complex can be quantified by its binding energy. While the most thermodynamically stable adduct is the 1:1 complex, with a calculated binding energy of 2.7 kcal/mol, the 1:2 complex is also a significant species in the hydrolysis pathway. researchgate.net The binding energy represents the energy released upon the formation of the complex from its isolated constituents and is a direct measure of the strength of the intermolecular interactions.

The interaction energy in these types of complexes, known as tetrel bonds, is highly influenced by the substituents on the central tetrel atom (in this case, silicon). usu.edu The strongly electron-withdrawing fluorine atoms in SiF4 enhance the Lewis acidity of the silicon atom, making the interaction with the water molecules more favorable. usu.edu The binding energy of the SiF4·2H2O complex is a result of the balance between the attractive electrostatic and orbital interactions and the repulsive forces. mdpi.com

Table 1: Calculated Binding Energy of SiF4·H2O Complex

| Complex | Binding Energy (kcal/mol) |

|---|---|

| SiF4·H2O | 2.7 |

Data sourced from ab initio calculations. researchgate.net

Conformational Analysis of SiF4·2H2O Structures

Upon the coordination of two water molecules, the geometry around the central silicon atom shifts from tetrahedral to a distorted octahedral symmetry. researchgate.net In this arrangement, the silicon atom is at the center, and the four fluorine atoms and the two oxygen atoms of the water molecules occupy the vertices of the octahedron. The term "distorted" signifies that the bond lengths and angles deviate from those of a perfect octahedron due to the different nature of the Si-F and Si-O(H2O) interactions.

Of the possible arrangements for the two water molecules in the distorted octahedral structure, theoretical calculations have identified an energetically preferred conformation. The most stable structure is the one where the two water molecules occupy adjacent, or cis, positions of the octahedron. researchgate.net This cis conformation is favored over the trans conformation, where the water molecules would be on opposite sides of the silicon atom. The preference for the cis arrangement is likely due to a combination of factors including dipole-dipole interactions and the potential for hydrogen bonding between the two coordinated water molecules.

Intermolecular Electron Transfer Dynamics between SiF4 and H2O Subunits

The formation of the SiF4·2H2O complex is characterized by intermolecular electron transfer from the H2O subunits to the SiF4 molecule. researchgate.net This process involves the movement of electron density from the highest occupied molecular orbitals (HOMO) of the water molecules, which are localized on the oxygen lone pairs, to the lowest unoccupied molecular orbitals (LUMO) of the SiF4 molecule. This charge transfer is a key feature of the Lewis acid-base interaction that stabilizes the complex. Although described as a "small amount," this electron transfer is critical for the subsequent chemical reaction, as it weakens the Si-F bonds and facilitates the hydrolysis process, which has a calculated activation energy of 21 kcal/mol for the first Si-F bond. researchgate.net

Computational Probing of Silicon d-Orbital Participation in Coordination Bonds

The role of silicon's 3d-orbitals in forming coordination bonds, particularly in hypervalent compounds, has been a topic of extensive theoretical investigation. In the context of the SiF4-water complex, the interaction can be conceptualized as a Lewis acid-base adduct, where the oxygen atom of a water molecule donates a lone pair to the Lewis acidic silicon center.

Traditionally, the ability of silicon to expand its octet and form more than four bonds (i.e., achieve a coordination number greater than four) was explained by the involvement of its vacant, low-lying 3d-orbitals in hybridization (e.g., sp³d or sp³d²). vaia.comquora.com This model suggests that a water molecule's oxygen atom could form a coordinate covalent bond by donating electrons into one of these d-orbitals. This would lead to a five-coordinate silicon center with a trigonal bipyramidal geometry.

However, more sophisticated molecular orbital (MO) theory calculations offer a more nuanced perspective. guidechem.com These advanced computations often indicate that the contribution of silicon's d-orbitals to the bonding is minimal. Instead, the bonding in such hypervalent species is more accurately described by the formation of three-center, four-electron (3c-4e) bonds. In this model, the bonding involves the p-orbitals of the silicon and the interacting atoms, leading to delocalized molecular orbitals without significant d-orbital participation. guidechem.com For the SiF4-water complex, this would imply that the interaction is primarily electrostatic and dative in nature, with the silicon atom's electrophilicity being the driving factor, rather than a covalent interaction mediated by d-orbitals. While the d-orbital hybridization model provides a convenient shorthand, modern computational evidence points towards a more complex bonding scenario dominated by delocalized molecular orbitals.

Basis Set Selection and Convergence in SiF4-Water Computational Models

The accuracy of quantum chemical calculations for molecular complexes like SiF4·(H2O)2 is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. For systems governed by non-covalent interactions, such as the SiF4-water complex, the selection requires careful consideration to accurately model both electrostatic effects and electron correlation phenomena like dispersion.

Key Considerations for Basis Set Selection:

Polarization Functions: These functions, denoted by an asterisk (*) or letters like 'd' and 'p' (e.g., 6-31G(d,p)), are essential. They allow for the distortion of atomic orbitals in the presence of the electric field of neighboring atoms, which is crucial for describing the polar Si-F bonds and the interaction with polar water molecules.

Diffuse Functions: Denoted by a plus sign (+) or the prefix 'aug-' (e.g., aug-cc-pVDZ), these functions are vital for describing the behavior of electrons far from the nucleus. They are indispensable for accurately modeling hydrogen bonds and London dispersion forces, which are key components of the interaction energy in the SiF4-water complex. nih.govresearchgate.net

Studies on water clusters and other weakly bound complexes have demonstrated that basis sets like Dunning's correlation-consistent family (e.g., cc-pVDZ, aug-cc-pVTZ) provide a systematic path towards the complete basis set (CBS) limit, allowing for the extrapolation of results to achieve high accuracy. nih.gov For the SiF4·(H2O)2 system, a balance must be struck between computational cost and accuracy, with double-zeta quality basis sets (e.g., aug-cc-pVDZ) often providing a good compromise for geometry optimizations, while larger triple- or quadruple-zeta sets are preferred for final energy calculations.

Interactive Table: Common Basis Sets in Computational Chemistry

| Basis Set Type | Example | Description | Typical Application |

| Minimal | STO-3G | Uses the minimum number of functions to represent each atomic orbital. | Low-accuracy, preliminary calculations. |

| Pople Style (Split-Valence) | 6-31G(d,p) | Valence orbitals are split into inner and outer functions, with polarization functions on heavy atoms (d) and hydrogens (p). | Routine geometry optimizations and frequency calculations for a wide range of molecules. |

| Pople Style (with Diffuse) | 6-311++G(d,p) | A triple-split valence basis set with diffuse functions on both heavy atoms and hydrogens (++). | Good for systems with anions, hydrogen bonds, and other weak interactions. |

| Correlation-Consistent | aug-cc-pVTZ | Designed to systematically converge the correlation energy. 'aug' adds diffuse functions, 'cc' for correlation-consistent, 'p' for polarization, 'VTZ' for valence triple-zeta. | High-accuracy energy calculations, benchmarking studies. nih.gov |

Density Functional Theory (DFT) Applications to Tetrafluorosilane-Water Complexes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems of the size and complexity of SiF4·(H2O)2. researchgate.net DFT methods calculate the electronic energy based on the electron density, offering a favorable balance between computational efficiency and accuracy. nih.gov

For the SiF4-water complex, DFT is employed to:

Determine the equilibrium geometry of various possible isomers.

Calculate the binding energies between the SiF4 and water molecules.

Analyze the vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface and to compare with experimental spectroscopic data.

The choice of the exchange-correlation (XC) functional within DFT is critical. Different functionals are designed to approximate the complex electron exchange and correlation effects. For systems involving a mix of covalent and non-covalent interactions, such as hydrogen bonding and van der Waals forces, the selection is paramount.

Hybrid Functionals: Functionals like B3LYP are widely used and often provide reliable geometries. researchgate.net

Advanced Functionals: The SCAN (Strongly Constrained and Appropriately Normed) functional has shown remarkable promise in describing liquid water, as it accurately balances covalent bonds, hydrogen bonds, and van der Waals interactions from first principles. temple.edunih.gov Its application to the SiF4-water system could yield highly accurate structural and energetic data.

Interactive Table: Selected DFT Functionals for Non-covalent Interactions

| Functional | Type | Strengths and Weaknesses |

| B3LYP | Hybrid-GGA | A widely used workhorse. Good for geometries but can underestimate non-covalent interaction energies without dispersion correction. researchgate.net |

| M06-2X | Hybrid-meta-GGA | Generally excellent for main-group thermochemistry and non-covalent interactions. |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Good performance for a broad range of applications, including non-covalent interactions. |

| SCAN | meta-GGA | A non-empirical functional that provides a good description of diverse bond types, particularly effective for water systems. temple.edunih.gov |

Møller-Plesset Perturbation Theory (MP2, MP4) Approaches for Energetic Refinement

While DFT is a powerful tool, for a more rigorous determination of interaction energies, methods based on wavefunction theory are often employed for refinement. Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a more accurate description of electron correlation, especially the dispersion interactions that are critical in weakly bound complexes.

MP2 calculations are computationally more demanding than DFT but are considered a "gold standard" for systems where non-covalent interactions are dominant. nih.gov For the SiF4·(H2O)2 complex, single-point MP2 energy calculations are typically performed on geometries optimized at the DFT level. This DFT/MP2 approach provides a cost-effective way to obtain highly reliable interaction energies.

Key aspects of MP theory in this context include:

MP2: This is the most common level of Møller-Plesset theory used. It captures the bulk of the dispersion energy and provides a significant improvement over standard DFT for interaction energies. Studies on large water clusters have shown the efficacy of MP2 in obtaining accurate energetics. nih.gov

MP4: Fourth-order Møller-Plesset perturbation theory (MP4) includes higher-order correlation effects and can offer even greater accuracy, though its computational cost is substantially higher. It is typically reserved for smaller benchmark systems to validate the performance of more approximate methods.

The combination of a large, flexible basis set (like aug-cc-pVTZ) with the MP2 method is expected to provide benchmark-quality interaction energies for the Tetrafluorosilane--water (1/2) complex.

Quantum Chemical Description of Intermolecular Forces in SiF4-Water Systems

The stability and structure of the SiF4·(H2O)2 complex are dictated by a delicate interplay of various intermolecular forces. A quantum chemical approach allows for the detailed analysis of these interactions, which include electrostatic forces, dative bonding, hydrogen bonding, and London dispersion forces.

In its pure state, silicon tetrafluoride (SiF4) is a nonpolar molecule. chemrxiv.org Although the individual Si-F bonds are highly polar due to the large electronegativity difference between silicon and fluorine, the molecule's perfect tetrahedral symmetry causes the bond dipoles to cancel each other out. Consequently, the net molecular dipole moment is zero.

In the absence of permanent dipole-dipole interactions, the primary intermolecular forces holding SiF4 molecules together in the liquid or solid state are London dispersion forces. These forces arise from temporary, fluctuating dipoles caused by the instantaneous asymmetrical distribution of electrons within the molecules. These weak, short-range forces are present in all molecules but are the dominant cohesive force in nonpolar substances like SiF4. Computational methods that properly account for electron correlation, such as MP2 or dispersion-corrected DFT, are essential to capture these effects.

Water is renowned for its ability to form extensive and dynamic hydrogen-bonding networks. semanticscholar.org A water dimer, (H2O)2, is the simplest manifestation of this, held together by a single hydrogen bond where one molecule acts as a donor and the other as an acceptor. In larger clusters, these interactions become cooperative, meaning the strength of a hydrogen bond is influenced by adjacent bonds in the network. temple.edu

When SiF4 interacts with a water dimer, it encounters this pre-existing hydrogen-bonded structure. The formation of the SiF4·(H2O)2 complex involves the perturbation of the water-water hydrogen bond and the formation of new interactions:

Si···O Dative Interaction: The primary interaction is expected to be the donation of electron density from one of the water oxygen atoms to the electron-deficient silicon atom.

F···H-O Hydrogen Bonding: New, relatively weak hydrogen bonds can form between the electronegative fluorine atoms of SiF4 and the hydrogen atoms of the water molecules.

Computational studies on water clusters have shown that their structure is highly fluxional, with numerous low-energy isomers. semanticscholar.org The interaction with SiF4 will therefore depend on the specific configuration of the water dimer. Elucidating the structure of the SiF4·(H2O)2 complex requires exploring the potential energy surface for various orientations of the SiF4 molecule relative to the water dimer, identifying the global minimum energy structure, and characterizing the network of dative and hydrogen bonds that stabilize it.

Spectroscopic Characterization of Tetrafluorosilane Water Adducts and Hydrolysis Intermediates

Infrared (IR) Absorption Spectroscopy of SiF₄·(H₂O)n Complexes

Infrared (IR) absorption spectroscopy is a primary tool for investigating the vibrational modes of molecules. In the context of tetrafluorosilane-water complexes, it provides detailed information about the structure of these adducts and the nature of the intermolecular bonds.

Assignment of Vibrational Frequencies to SiF₄/H₂O Adducts in Gas Phase and Matrix

The interaction between silicon tetrafluoride (SiF₄) and water (H₂O) leads to the formation of molecular complexes, which have been studied using matrix isolation IR spectroscopy. The assignment of new bands in the infrared spectrum confirms the formation of these adducts. researchgate.net Studies involving the co-deposition of SiF₄ with water in inert gas matrices have allowed for the spectroscopic characterization of the 1:1 adduct, SiF₄·H₂O. researchgate.net

One of the most prominent features in the infrared spectrum of this adduct is an intense Si-F stretching mode. researchgate.net Furthermore, the formation of the complex leads to observable changes in the spectral regions corresponding to the vibrations of the water molecule. For instance, a band assigned to the bending vibration (ν₂) of the water molecule in the SiF₄·H₂O complex appears around 1600 cm⁻¹. awi.de As the reaction between SiF₄ and water proceeds, particularly with increased reaction time or concentration, bands corresponding to hydrolysis products such as trifluorosilanol (SiF₃OH) and hexafluorodisiloxane (B79697) ((SiF₃)₂O) also emerge. researchgate.netresearchgate.net

Table 1: Assigned Vibrational Frequencies for SiF₄/H₂O Adducts in Argon Matrix

| Frequency (cm⁻¹) | Assignment | Source(s) |

|---|---|---|

| 960 - 990 | Intense Si-F stretching mode in the 1:1 complex | researchgate.net |

| ~1600 | Bending mode (ν₂) of H₂O in the SiF₄·H₂O complex | awi.de |

| 3628.0 | Perturbed symmetric stretch (ν₁) of H₂O in the complex | awi.de |

| 3638.2 | Perturbed symmetric stretch (ν₁) of H₂O in the complex | awi.de |

| 3642.2 | Perturbed symmetric stretch (ν₁) of H₂O in the complex | awi.de |

| ~3722 | Perturbed antisymmetric stretch (ν₃) of H₂O in the complex | awi.de |

Correlation of Si-F Stretching Modes with Lewis Basicity in SiF₄ Adducts

Silicon tetrafluoride acts as a Lewis acid, accepting electron density from a Lewis base like water. The formation of a dative bond between the silicon and oxygen atoms in the SiF₄·H₂O complex perturbs the electron distribution within the SiF₄ molecule, which is reflected in its vibrational spectrum.

A significant finding from spectroscopic studies is the linear correlation between the position of a prominent Si-F stretching mode and the Lewis basicity of the partner molecule in the adduct. researchgate.net For a series of 1:1 adducts of SiF₄ with various oxygen-containing bases, including water, methanol, and dimethyl ether, an intense Si-F stretching mode is observed in the 960-990 cm⁻¹ region. researchgate.net The frequency of this mode shifts based on the strength of the Lewis base; a stronger base leads to a more significant perturbation of the Si-F bonds. This correlation provides a spectroscopic measure of the strength of the Lewis acid-base interaction. researchgate.net

Observational Data on Perturbed Water Subunit Vibrations within Complexes

Upon complexation with SiF₄, the vibrational modes of the water subunit are perturbed. These shifts, though sometimes small, are indicative of a specific interaction with SiF₄. researchgate.net The bending mode (ν₂) of the water molecule, typically found around 1595 cm⁻¹ for the monomer in an argon matrix, shifts to approximately 1600 cm⁻¹ in the complex. awi.deyoutube.com

More noticeable changes are observed in the stretching regions of water. In the symmetric stretching region (ν₁), new bands appear at 3628.0 cm⁻¹, 3638.2 cm⁻¹, and 3642.2 cm⁻¹. awi.de In the antisymmetric stretching region (ν₃), a band assigned to the water molecule within the complex is observed around 3722 cm⁻¹. awi.de These shifts from the frequencies of a free, isolated water molecule indicate a weakening of the O-H bonds and a change in the geometry of the water molecule due to the coordination with the silicon atom. researchgate.netawi.de The observation that these modes show little shift compared to the free base suggests a relatively weak, though specific, interaction. researchgate.net

Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy

Matrix isolation is a powerful experimental technique used to study reactive species and weakly bound complexes. wikipedia.org By trapping molecules in a rigid, inert matrix at cryogenic temperatures, their rotational and translational motions are inhibited, resulting in simpler and more resolved spectra. wikipedia.org

Low-Temperature Argon Matrix Studies of SiF₄-Water Mixtures

The reaction between silicon tetrafluoride and water has been extensively studied by co-depositing SiF₄/H₂O mixtures with a large excess of argon onto a cryogenic substrate, typically cooled to around 12-15 K. researchgate.netawi.de In these experiments, mixtures of SiF₄ and H₂O with varying component ratios are prepared in the gas phase and then diluted with argon before being deposited. awi.de

By recording FTIR spectra of these low-temperature matrices, researchers can identify the products formed from the interaction of SiF₄ and H₂O. researchgate.net The spectra are often monitored over time to observe the progress of the reaction, from the initial formation of the SiF₄·H₂O complex to the appearance of subsequent hydrolysis products. awi.deresearchgate.net The use of an inert argon matrix is crucial as it minimizes interactions with the target molecules, allowing for the study of the intrinsic properties of the SiF₄-water adducts. researchgate.netwikipedia.org

Spectroscopic Identification of the SiF₄·H₂O Complex in Inert Matrices

The spectroscopic identification of the 1:1 SiF₄·H₂O complex in inert matrices is unambiguous. The codeposition of SiF₄ with H₂O at 15 K results in the appearance of new absorption bands not present in the spectra of the individual components isolated under the same conditions. researchgate.net

The most definitive evidence for the formation of the SiF₄·H₂O adduct is the appearance of a very intense absorption band between 960 and 990 cm⁻¹, attributed to a Si-F stretching mode of the complex. researchgate.net Concurrently, new absorptions corresponding to the perturbed vibrational modes of the water molecule are detected. researchgate.net These include a shift in the H₂O bending mode to ~1600 cm⁻¹ and the appearance of new bands in the O-H stretching region (3600-3750 cm⁻¹). awi.de Under the experimental conditions of these matrix isolation studies, no evidence for a 1:2 adduct (SiF₄·(H₂O)₂) was noted. researchgate.net The collective observation of these new spectral features provides clear and specific identification of the SiF₄·H₂O complex. researchgate.netresearchgate.net

Gas Phase High-Resolution FTIR Spectroscopy of SiF4 and Water Mixtures

High-resolution Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for analyzing gas-phase mixtures of SiF₄ and water. awi.de This technique allows for the precise identification and quantification of various molecular species, including reactants, impurities, and reaction products, based on their distinct rovibrational spectra. core.ac.ukresearchgate.net

In the gas phase, the interaction between SiF₄ and water can be studied under controlled conditions of pressure and temperature. unn.ru High-resolution FTIR studies have been instrumental in verifying theoretical models of SiF₄ hydrolysis. awi.deresearchgate.net The initial stages of the gas-phase reaction are believed to proceed through two primary parallel pathways: the formation of trifluorohydroxysilane (SiF₃OH) and hexafluorodisiloxane (Si₂F₆O). awi.deresearchgate.netunn.ru

Experimental FTIR spectra of SiF₄-H₂O mixtures have confirmed the presence of these products. awi.deresearchgate.net For instance, a vacuum FTIR spectrometer can be used to record spectra with high resolution (e.g., 10⁻² cm⁻¹), allowing for the detection of trace impurities and reaction intermediates. awi.de The following table summarizes some of the key species identified in such studies and their characteristic spectral regions.

| Species | Formula | Approximate Spectral Region (cm⁻¹) | Vibration Type | Reference |

| Water | H₂O | 3900-3600, 1650-1550 | ν₁, ν₃ (stretch), ν₂ (bend) | awi.de |

| Trifluorosilanol | SiF₃OH | 3800-3700 | O-H stretch | awi.de |

| Hexafluorodisiloxane | Si₂F₆O | 870-810 | Si-F stretch | awi.de |

| Hydrogen Fluoride (B91410) | HF | 4150-3900 | H-F stretch | awi.de |

By comparing the experimentally measured integral absorption coefficients with theoretically calculated absolute intensities, researchers can determine the equilibrium concentrations of the reactants and products. unn.ruresearchgate.net This quantitative analysis has shown good agreement between experimental equilibrium constants and theoretical values for the formation of SiF₃OH and Si₂F₆O, validating the proposed reaction mechanisms. awi.deresearchgate.net

Advanced Spectroscopic Techniques for SiF4-Water Cluster Investigations

Beyond conventional FTIR, advanced spectroscopic methods are employed to gain deeper molecular-level insights into the structure and dynamics of SiF₄-water clusters. These techniques are essential for characterizing the weakly bound complexes and aggregates that precede chemical reactions.

Matrix Isolation Spectroscopy , as previously mentioned, is a powerful technique that involves trapping the SiF₄-water mixture in a cryogenic inert gas matrix (e.g., Argon). researchgate.net This method allows for the stabilization and detailed spectroscopic study of otherwise transient species like the (SiF₄)₂ dimer and the SiF₄·H₂O complex. awi.de In an argon matrix, bands assigned to the SiF₄·H₂O complex have been observed, confirming its formation as an initial step. researchgate.netawi.de

Resonance-Enhanced Multiphoton Ionization (REMPI) combined with IR spectroscopy (IR-REMPI) is another sophisticated technique. While widely used for studying aromatic molecules and water clusters, its principles can be applied to investigate SiF₄-water aggregates. nih.gov IR-REMPI provides mass resolution, enabling the disentanglement of spectra from different-sized clusters, which is crucial for understanding the transition from small adducts to larger aggregates. nih.gov

X-ray Spectroscopy offers a unique probe into the electronic structure and local chemical environment of atoms. escholarship.org Techniques like X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) can provide detailed information about the coordination and bonding of silicon and oxygen atoms within the SiF₄-water adducts and hydrolysis intermediates. These methods are particularly valuable for studying systems under realistic environmental conditions. escholarship.org

Computational Spectroscopy plays a vital, complementary role. Quantum chemical calculations are used to predict the structures, energies, and vibrational frequencies of various SiF₄-water clusters and their hydrolysis products. unn.ruresearchgate.net These theoretical spectra are then compared with experimental data from techniques like FTIR and matrix isolation spectroscopy to confirm the assignment of observed spectral features and to validate the proposed reaction pathways. awi.deunn.ru For example, calculations have been crucial in identifying the most thermodynamically favorable initial hydrolysis products, SiF₃OH and Si₂F₆O. researchgate.netunn.ru

These advanced methods, often used in combination, provide a comprehensive picture of the complex interactions occurring in the tetrafluorosilane-water system, from the initial formation of van der Waals clusters to the subsequent chemical transformations.

Mechanistic Investigations of Tetrafluorosilane Hydrolysis Pathways

Detailed Reaction Mechanisms of Gas-Phase SiF₄ Hydrolysis

The gas-phase hydrolysis of silicon tetrafluoride (SiF₄) is a multifaceted process that involves the formation of several intermediate and final products. researchgate.net Quantum chemical calculations and experimental studies, such as Fourier-transform infrared (FTIR) spectroscopy, have been instrumental in elucidating the reaction pathways. awi.deunn.ru The initial interaction between SiF₄ and water is less straightforward than for other silicon halides. unn.ru

The proposed mechanism involves several elementary steps, including the formation of mono- and dihydroxy derivatives. researchgate.netunn.ru The reaction is characterized by being endothermic with a positive Gibbs free energy for the considered reactions, indicating that they are not spontaneous under standard conditions. unn.ru The mechanism in the gas phase is distinct from the liquid-phase hydrolysis, which is thought to involve hexacoordinated silicon complex ions. unn.ru

Theoretical and Experimental Evidence for Trifluorosilanol (SiF₃OH) Formation as an Intermediate

Characterization of Trifluorosilanol as a Kinetic Product

Experimental evidence from IR spectroscopy and mass spectrometry has confirmed the presence of trifluorosilanol as an intermediate product of SiF₄ hydrolysis. researchgate.netawi.de Although thermodynamically less stable than the final product, hexafluorodisiloxane (B79697), SiF₃OH exists in the reaction mixture as a kinetic product. researchgate.net This is attributed to a high activation energy barrier for its subsequent reactions. researchgate.net Matrix isolation FTIR spectroscopy has been a powerful technique to study the formation of SiF₃OH, confirming the progression from a molecular complex with water to trifluorosilanol, which then condenses. researchgate.netawi.de

Determination of Activation Energy for Initial Si-F Bond Cleavage

The initial step of SiF₄ hydrolysis involves the cleavage of a silicon-fluorine bond. Quantum chemical calculations have been employed to estimate the activation energy for this process. The activation energy for the hydrolysis of the first Si-F bond to form trifluorosilanol has been calculated to be approximately 21 kcal/mol. researchgate.net Another study estimates the Gibbs free energy of activation (ΔG‡) for the formation of SiF₃OH to be 132 kJ/mol. unn.ru This relatively high activation energy contributes to the greater stability of SiF₄ towards hydrolysis compared to other silicon halides. unn.ru

Pathways Leading to Hexafluorodisiloxane (Si₂F₆O) as a Thermodynamically Favored Product

Hexafluorodisiloxane (Si₂F₆O) is recognized as the major, stable gas-phase product of the partial hydrolysis of SiF₄. researchgate.netawi.de Its formation is thermodynamically favored over the intermediate trifluorosilanol. awi.deunn.ru

Elucidation of the Reaction Mechanism for Si₂F₆O Formation

The formation of hexafluorodisiloxane is believed to occur through the condensation of trifluorosilanol intermediates. researchgate.netawi.de Two molecules of SiF₃OH can condense to form Si₂F₆O and a molecule of water. researchgate.net Another proposed pathway involves the reaction of SiF₃OH with another molecule of SiF₄ to produce Si₂F₆O and hydrogen fluoride (B91410). researchgate.net Quantum chemical studies have identified this as one of the two most thermodynamically favorable initial processes alongside the formation of SiF₃OH. awi.deunn.ru

Transition State Characterization for Elementary Hydrolysis Steps

The hydrolysis of tetrafluorosilane proceeds through a series of elementary steps, each characterized by a specific transition state. Quantum chemical calculations have been instrumental in elucidating the structures and energies of these transient species. awi.de

The initial step in the gas-phase hydrolysis of SiF₄ involves the formation of a molecular complex, SiF₄·H₂O. From this complex, the reaction proceeds through a transition state to form trifluorosilanol (SiF₃OH) and hydrogen fluoride (HF). Theoretical studies have located the transition states for these elementary reactions and estimated their kinetic parameters. awi.de For the uncatalyzed bimolecular reaction, a four-membered cyclic transition state has been proposed, which is a common feature in the hydrolysis of similar silicon halides. researchgate.netcore.ac.uk

However, calculations have shown that the activation barrier for this direct bimolecular pathway is significantly high. researchgate.net The presence of additional water molecules dramatically alters the transition state structure and lowers the activation energy. For instance, a six-membered ring involving two water molecules has been identified as an energetically more favorable transition state structure. researchgate.net In this arrangement, one water molecule acts as a dual-activation catalyst, enhancing the nucleophilicity of the reacting water molecule while simultaneously accepting a proton. researchgate.net

Further computational studies on analogous systems, such as the hydrolysis of silicon tetrachloride (SiCl₄), have provided insights that are transferable to SiF₄ hydrolysis. For SiCl₄, the activation energy for the first Si-Cl bond hydrolysis is substantial, and the transition states for subsequent hydrolysis steps have also been characterized. core.ac.uk While the thermodynamics of SiF₄ and SiCl₄ hydrolysis differ, with SiF₄ hydrolysis being thermodynamically controlled in its initial steps, the fundamental nature of the transition states involving hypervalent silicon centers is comparable. core.ac.uk

Table 1: Calculated Parameters for SiF₄ Hydrolysis Intermediates and Products

| Species | Description | Method of Observation/Calculation | Key Findings | Reference |

| SiF₄·H₂O | Molecular complex | Matrix Isolation IR Spectroscopy, Quantum Chemical Calculations | Formation confirmed by new spectral bands. awi.deresearchgate.net Precedes the formation of trifluorosilanol. researchgate.net | awi.de, researchgate.net |

| SiF₃OH | Trifluorosilanol (intermediate) | Matrix Isolation IR Spectroscopy, Quantum Chemical Calculations | Identified as a kinetic product of hydrolysis. awi.deawi.de Thermodynamically less favorable than subsequent products. awi.de | awi.de, awi.de |

| Si₂F₆O | Hexafluorodisiloxane (product) | Gas Phase FTIR, Matrix Isolation IR Spectroscopy | A major, stable product of partial hydrolysis. awi.deawi.de | awi.de, awi.de |

Influence of Water Clusters (e.g., Water Dimer, Water Trimer) on Reaction Kinetics and Mechanisms

The kinetics and mechanism of SiF₄ hydrolysis are profoundly influenced by the presence of water clusters, such as dimers ((H₂O)₂) and trimers ((H₂O)₃). These clusters play a catalytic role, significantly lowering the activation barriers for the hydrolysis reactions. researchgate.netresearchgate.net

For the hydrolysis of fluorosilanes, the activation energy for a reaction involving a water dimer is considerably lower than that for a reaction with a water monomer. researchgate.net This is attributed to the ability of the second water molecule to facilitate proton transfer, creating a more favorable, lower-energy pathway. The reaction with a water dimer is also thermodynamically less unfavorable, partly due to the formation of a stable HF-H₂O complex as a product. researchgate.net

The catalytic role of water clusters is not limited to dimers. Studies on other silicon halides have shown that larger water clusters, such as tetramers, can reduce the reaction barrier by as much as 50% compared to the reaction with a single water molecule. researchgate.net This highlights a general trend where increasing the number of water molecules in the reactant cluster leads to more exothermic reactions and lower activation energies. researchgate.net

Table 2: Effect of Water Clusters on Hydrolysis Activation Energy

| Reactant System | Number of Water Molecules | Effect on Activation Energy | Reference |

| Fluorosilanes | 2 (Dimer) | Significantly lower than with a monomer. | researchgate.net |

| General Silanes | 2 (Dimer) | Substantial lowering of the barrier. | researchgate.net |

| Chlorosilanes | 4 (Tetramer) | Barrier reduced by approximately 50% compared to a monomer. | researchgate.net |

Comparative Analysis of SiF₄ Hydrolysis Mechanisms across Different Phases (Gas vs. Matrix)

The mechanism of SiF₄ hydrolysis exhibits notable differences when comparing the gas phase to condensed phases, such as in a low-temperature matrix. Matrix isolation spectroscopy has been a powerful tool for trapping and identifying transient intermediates that are difficult to observe in the gas phase. awi.deresearchgate.net

In the gas phase at moderate temperatures, the primary products of partial SiF₄ hydrolysis are trifluorosilanol (SiF₃OH) and hexafluorodisiloxane (Si₂F₆O). awi.de The formation of these products has been confirmed by gas-phase FTIR spectroscopy. awi.de Thermodynamic studies in the gas phase indicate that the initial steps of hydrolysis are thermodynamically controlled. core.ac.uk

In contrast, studies using matrix isolation IR spectroscopy in an argon matrix provide a more detailed picture of the initial stages of the reaction. awi.deresearchgate.net In this environment, it is possible to observe the formation of the initial SiF₄·H₂O molecular complex. awi.deawi.deresearchgate.net The assignment of new spectral bands confirms the sequential formation of this complex, followed by the production of trifluorosilanol, which then condenses to form hexafluorodisiloxane. researchgate.net

Furthermore, matrix isolation studies have allowed for the identification of other molecular aggregates, such as the SiF₄ dimer, (SiF₄)₂. awi.deawi.de The spectra of SiF₄-water mixtures in an argon matrix show distinct bands corresponding to the SiF₄·H₂O complex, as well as bands that evolve over time, indicating the progression of the hydrolysis reaction. awi.de For instance, specific vibrational modes of water and Si-F bonds are perturbed upon complex formation, providing clear spectroscopic signatures. awi.de

The high-temperature hydrolysis of SiF₄, such as in a flame, represents another distinct phase with its own mechanism. In these conditions, the reaction can be driven to completion, producing silica (B1680970) (SiO₂). google.com This contrasts with the partial hydrolysis typically observed at lower temperatures in the gas phase or in a matrix. awi.degoogle.com

Table 3: Comparison of SiF₄ Hydrolysis in Different Phases

| Phase | Key Observations and Intermediates | Dominant Products | Methodology | Reference |

| Gas Phase | Thermodynamically controlled initial steps. | Trifluorosilanol (SiF₃OH), Hexafluorodisiloxane (Si₂F₆O) | FTIR Spectroscopy, Quantum Chemical Calculations | awi.de, core.ac.uk |

| Argon Matrix | Observation of SiF₄·H₂O complex and (SiF₄)₂ dimer. Sequential formation of intermediates. | Trifluorosilanol (SiF₃OH), Hexafluorodisiloxane (Si₂F₆O) | Matrix Isolation IR Spectroscopy | awi.de, awi.de, researchgate.net |

| Flame (High Temp.) | Complete combustion and hydrolysis. | Silicon Dioxide (SiO₂) | Burner Systems | google.com |

Thermodynamic and Kinetic Parameters Governing Tetrafluorosilane Water Reactions

Computational Determination of Binding Energies for SiF₄·(H₂O)n Complexes

The initial step in the gas-phase hydrolysis of tetrafluorosilane is the formation of molecular complexes. Ab initio quantum chemical studies have been employed to determine the structure, binding energies, and electronic properties of these SiF₄·(H₂O)n adducts. capes.gov.br

Research using various levels of theory, including RHF, B3LYP, MP2, and MP4(sdq), has found that the most thermodynamically stable initial adduct is the 1:1 complex, SiF₄·H₂O. researchgate.netcapes.gov.br The most accurate estimate for the binding energy of this complex is 2.7 kcal/mol (approximately 11.3 kJ/mol). researchgate.netcapes.gov.br The formation of this complex is characterized by a minimal transfer of electrons from the water molecule to the tetrafluorosilane and only minor participation of silicon's d-orbitals in the coordination bond. researchgate.netcapes.gov.br

| Complex | Calculated Binding Energy (kcal/mol) | Method | Source |

| SiF₄·H₂O | 2.7 | Ab initio (RHF, B3LYP, MP2, MP4(sdq)) | capes.gov.br, researchgate.net |

This table displays the computationally determined binding energy for the primary tetrafluorosilane-water complex.

Assessment of Thermodynamic Stability for Various SiF₄·(H₂O)n Conformations

Computational studies have explored the conformations of complexes with higher water content, such as SiF₄·2H₂O and 2SiF₄·H₂O. For the 2SiF₄·H₂O complex, only a single stable conformation has been identified. researchgate.netcapes.gov.br In contrast, the SiF₄·2H₂O complex can exist in two distinct conformations, both featuring a distorted octahedral symmetry around the silicon atom. researchgate.netcapes.gov.br

The relative stability of these two SiF₄·2H₂O isomers has been a subject of theoretical investigation. Non-empirical gas-phase calculations predict that the cis-SiF₄·2H₂O isomer, which has C₂v symmetry, is more thermodynamically stable than the trans-SiF₄·2H₂O isomer (Cᵢ symmetry). psu.edu The energy difference between these two conformations is estimated to be 5.0 kcal/mol in favor of the cis isomer. psu.edu

| Complex/Isomer | Relative Stability | Energy Difference | Source |

| cis-SiF₄·2H₂O | More stable | 5.0 kcal/mol | psu.edu |

| trans-SiF₄·2H₂O | Less stable | psu.edu | |

| 2SiF₄·H₂O | Single stable conformation found | N/A | capes.gov.br, researchgate.net |

This table summarizes the thermodynamic stability of different conformations of tetrafluorosilane-water complexes.

Experimental and Theoretical Equilibrium Constants for Hydrolysis Steps

The initial stages of SiF₄ hydrolysis can be accurately represented by two primary, parallel reactions: the formation of trifluorohydroxysilane (SiF₃OH) and hexafluorodisiloxane (B79697) (Si₂F₆O). researchgate.netresearchgate.net The equilibrium constants (Kp) for these gas-phase reactions have been determined experimentally using Fourier-transform infrared (FTIR) spectroscopy and validated with theoretical calculations. capes.gov.br

The experimental results from FTIR studies of SiF₄ and H₂O mixtures are in good agreement with the theoretically derived values. capes.gov.br This consistency between experimental and computational data lends strong support to the proposed mechanism for the initial steps of hydrolysis.

| Reaction Product | Experimental Kp | Method | Source |

| SiF₃OH | 12.4 x 10⁵ | FTIR Spectroscopy | capes.gov.br |

| Si₂F₆O | 2.5 x 10⁵ | FTIR Spectroscopy | capes.gov.br |

This table presents the experimentally determined equilibrium constants for the key elementary steps in the gas-phase hydrolysis of SiF₄.

Estimation and Validation of Kinetic Parameters for Elementary Hydrolysis Reactions

The kinetic stability of tetrafluorosilane towards hydrolysis is explained by the significant activation barriers associated with the elementary reaction steps. Quantum chemical methods have been used to locate the transition states for these steps and to estimate their kinetic parameters. researchgate.netresearchgate.net

The formation of trifluorohydroxysilane (SiF₃OH) and hexafluorodisiloxane (SiF₃OSiF₃) are the most favorable initial channels from a thermodynamic standpoint. researchgate.netresearchgate.net However, they are kinetically hindered by substantial activation energies. The calculated Gibbs free energies of activation (ΔG‡) for these processes confirm the slow nature of the hydrolysis at standard conditions.

| Elementary Reaction | Kinetic Parameter (ΔG‡) | Value (kJ/mol) | Method | Source |

| Formation of SiF₃OH | Gibbs Free Energy of Activation | 132 | MP4//MP2/6-311G(2d,2p) & B3LYP/6-311G(2d,2p) | researchgate.net, researchgate.net |

| Formation of SiF₃OSiF₃ | Gibbs Free Energy of Activation | 147 | MP4//MP2/6-311G(2d,2p) & B3LYP/6-311G(2d,2p) | researchgate.net, researchgate.net |

This table contains the estimated Gibbs free energies of activation for the initial elementary reactions of SiF₄ hydrolysis.

Mapping of Activation Energy Landscapes for SiF₄ Hydrolysis Pathways

The activation energy landscape for SiF₄ hydrolysis is characterized by a series of endothermic reactions, each with a significant energy barrier that must be overcome. researchgate.netresearchgate.net This landscape dictates the plausible reaction pathways and the nature of the intermediates and final products.

| Hydrolysis Pathway Step | Activation Energy (Ea) | Value (kcal/mol) | Method | Source |

| Hydrolysis of first Si-F bond | Ea | 21 | Ab initio | capes.gov.br, researchgate.net |

| Formation of SiF₃-O-SiF₃ | Ea | 30 | Ab initio | capes.gov.br, researchgate.net |

This table summarizes key activation energies along the SiF₄ hydrolysis pathway, illustrating the kinetic barriers for the formation of primary products.

Advanced Research Perspectives in Tetrafluorosilane Water Chemistry

Computational Modeling of Extended SiF4-Water Cluster Systems

The interaction between tetrafluorosilane (SiF4) and water is a subject of significant interest, and computational modeling provides a powerful lens through which to examine the dynamics of these interactions at a molecular level. Researchers employ a variety of computational techniques, including quantum mechanical methods, classical molecular dynamics, and multi-scale simulations, to investigate the formation and properties of extended SiF4-water cluster systems. nih.gov These models are crucial for understanding the initial stages of hydrolysis and the complex structures that can form.

High-accuracy quantum mechanical approaches are utilized to study the fundamental physical and chemical interactions within small SiF4-(H₂O)n clusters. acs.org These calculations can determine the geometries, binding energies, and vibrational frequencies of these clusters, providing insight into their stability and reactivity. For instance, theoretical studies have identified the structures of various low-lying isomers of water clusters, which is foundational for understanding how SiF4 might interact with different water aggregates. researchgate.net

As the cluster size increases, classical molecular dynamics (MD) simulations become more computationally feasible. These simulations can model the behavior of hundreds or even thousands of molecules over time, revealing the dynamic processes of cluster formation, rearrangement, and the influence of temperature. nih.gov Multi-scale modeling techniques bridge the gap between quantum mechanical accuracy and the large-scale capabilities of classical methods, allowing for a more comprehensive understanding of these complex systems. nih.gov

A key area of investigation is the transition from simple molecular adducts to more complex, extended structures. Computational models have shown that the arrangement of water molecules around a central SiF4 molecule can significantly influence the reaction pathways. The formation of hydrogen-bonded networks within the water cluster plays a critical role in stabilizing the system and facilitating the hydrolysis reaction. researchgate.net

Interactive Table: Computational Methods for SiF4-Water Cluster Analysis

| Method | Scale | Information Provided | Typical Application |

| Quantum Mechanics (QM) | Atomic/Molecular | Electronic structure, bond energies, reaction barriers | Small SiF4-(H₂O)n clusters |

| Molecular Dynamics (MD) | Mesoscopic | Cluster dynamics, structural evolution, thermodynamics | Large, extended cluster systems |

| Multi-scale Modeling | Bridging QM/MD | Accurate reaction dynamics in a large environment | Hydrolysis reaction at an interface |

Theoretical Investigations into Solvation Effects on SiF4 Reactivity

The reactivity of tetrafluorosilane is profoundly influenced by its immediate environment, particularly the presence of a solvent like water. Theoretical investigations into solvation effects are critical for understanding the mechanisms of SiF4 hydrolysis. These studies often employ computational models to simulate how solvent molecules interact with SiF4 and influence its chemical behavior. nih.gov

One of the primary ways solvation affects reactivity is by stabilizing transition states. In the gas phase, the energy barrier for the initial step of SiF4 hydrolysis is relatively high. However, in an aqueous environment, water molecules can form a solvation shell around the SiF4 molecule. This solvation can stabilize the transition state of the hydrolysis reaction, thereby lowering the activation energy and increasing the reaction rate. Theoretical calculations can quantify these energetic changes. acs.org

Furthermore, the polarity of the solvent plays a crucial role. nih.gov Water, being a highly polar solvent, can effectively stabilize charged or highly polar intermediates that may form during the reaction. Density functional theory (DFT) calculations are often used to explore how the electronic structure of SiF4 is perturbed by the surrounding water molecules. These calculations can reveal changes in bond lengths, bond angles, and charge distributions, all of which are indicative of altered reactivity. acs.org

The specific arrangement of solvent molecules, or the "cybotactic region," around the SiF4 molecule is also a focus of theoretical studies. The formation of specific hydrogen-bonding networks can create a pre-organized environment that facilitates the nucleophilic attack of a water molecule on the silicon center. Understanding these specific solvent structures is key to a complete picture of the reaction mechanism.

Interactive Table: Calculated Parameters for Solvated SiF4

| Parameter | Gas Phase (Calculated) | Solvated in Water (Calculated) | Implication of Change |

| Si-F Bond Length | Shorter | Longer | Weakening of Si-F bond |

| Mulliken Charge on Si | More Positive | Even More Positive | Increased electrophilicity |

| Activation Energy for Hydrolysis | High | Lower | Increased reaction rate |

Development of Innovative Spectroscopic Probes for Transient Intermediates

The hydrolysis of tetrafluorosilane proceeds through a series of short-lived transient intermediates. Identifying and characterizing these species is a significant experimental challenge, driving the development of innovative spectroscopic probes. Matrix isolation infrared (IR) spectroscopy has proven to be a particularly powerful technique in this regard. columbia.edu By trapping the reacting species in an inert gas matrix at very low temperatures, the lifetimes of intermediates can be extended, allowing for their spectroscopic detection. nih.govacs.org

Through matrix isolation IR spectroscopy, researchers have been able to identify key intermediates in the SiF4-water reaction. nih.gov For example, the initial formation of a molecular complex, SiF4·H₂O, has been observed. acs.org Further reaction leads to the formation of trifluorosilanol (SiF3OH), a crucial intermediate in the hydrolysis pathway. nih.govacs.org The vibrational frequencies of these species, as measured by IR spectroscopy, can be compared with theoretical predictions from quantum chemical calculations to confirm their identity. acs.orgacs.org

Another important intermediate that has been identified is hexafluorodisiloxane (B79697) (Si₂F₆O), which is formed from the condensation of two trifluorosilanol molecules. nih.govcolumbia.edu High-resolution Fourier-transform infrared (FTIR) spectroscopy has been instrumental in detecting not only these primary products but also other minor species and impurities present in SiF4 samples.

The development of these spectroscopic techniques provides a direct window into the reaction mechanism, allowing for the step-by-step observation of the transformation of SiF4 into its hydrolysis products. This experimental data is invaluable for validating and refining the theoretical models of the reaction.

Interactive Table: Spectroscopically Identified Intermediates in SiF4 Hydrolysis

| Intermediate | Spectroscopic Technique | Key Vibrational Band (cm⁻¹) | Significance |

| SiF4·H₂O | Matrix Isolation IR | Perturbed SiF4 and H₂O modes | Initial molecular complex |

| SiF3OH | Matrix Isolation IR, FTIR | ~3762 (O-H stretch) | First stable hydrolysis product |

| Si₂F₆O | Matrix Isolation IR, FTIR | ~838 (Si-F stretch) | Condensation product |

Isotopic Labeling Studies in Tetrafluorosilane-Water Reaction Analysis

Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions by tracing the pathways of specific atoms. In the context of the tetrafluorosilane-water reaction, isotopic substitution can provide deep insights into reaction kinetics and the roles of different atoms in the process.

One common approach is to use water enriched with the oxygen-18 isotope (H₂¹⁸O). nih.gov By analyzing the products of the hydrolysis reaction using techniques like mass spectrometry, researchers can determine whether the oxygen atom in the resulting silanol (B1196071) and siloxane species originates from the water molecule. This can confirm the nucleophilic attack of water on the silicon center and reveal details about oxygen exchange processes that might otherwise be hidden. nih.gov

Another valuable isotopic probe is deuterium. By studying the reaction in heavy water (D₂O), kinetic isotope effects (KIEs) can be measured. A significant difference in the reaction rate between H₂O and D₂O can indicate that the breaking of an O-H (or O-D) bond is part of the rate-determining step of the reaction. Such studies can help to distinguish between different proposed mechanisms.

Furthermore, the use of silicon isotopes, such as ²⁹Si, in conjunction with nuclear magnetic resonance (NMR) spectroscopy, offers another avenue for investigation. acs.orgcolumbia.edu ²⁹Si NMR is sensitive to the local chemical environment of the silicon atom. By using ²⁹Si-labeled SiF4, one could potentially track the transformation of the silicon center from the initial tetrafluorosilane through various intermediate species to the final hydrolysis products. This would provide detailed information about the changes in the coordination and bonding at the silicon atom throughout the reaction. The use of the SiF4 technique for silicon isotope analysis is a well-established method. researchgate.net

Interactive Table: Isotopic Labeling Strategies for SiF4-Water Reaction Analysis

| Isotope | Labeled Compound | Analytical Technique | Information Gained |

| ¹⁸O | H₂¹⁸O | Mass Spectrometry | Oxygen atom transfer pathways, exchange reactions nih.gov |

| D (²H) | D₂O | Kinetic measurements | Role of proton transfer in the rate-determining step |

| ²⁹Si | ²⁹SiF₄ | NMR Spectroscopy | Changes in silicon coordination and bonding environment acs.orgcolumbia.edu |

Future Directions and Outstanding Challenges in Tetrafluorosilane Water Research

Methodological Advancements in Computational Chemistry for SiF4-Water Systems

The gas-phase hydrolysis of silicon tetrafluoride presents a complex, multi-step process that has been a subject of quantum chemical studies. unn.ru Early investigations employed methods like ab initio quantum chemical calculations (MP4//MP2/6-311G(2d,2p)) and density functional theory (B3LYP/6-311G(2d,2p)) to explore the thermodynamics and kinetics of the initial reaction steps. awi.de These studies identified the formation of trifluorohydroxysilane (SiF3OH) and hexafluorodisiloxane (B79697) (Si2F6O) as the most thermodynamically favorable initial products. awi.de

However, the description of this branched, multi-step process is far from complete. unn.ru Future computational work will need to move beyond static models and embrace more dynamic approaches. The development and application of reactive force fields (ReaxFF) could provide valuable insights into the atomistic surface reactions during processes like the etching of silicon dioxide with hydrogen fluoride (B91410), a related system. acs.org Furthermore, molecular dynamics simulations are crucial for understanding the influence of water clusters on the reaction mechanism, as has been explored for the hydrolysis of SiCl4. awi.decore.ac.uk These simulations can help elucidate the role of additional water molecules in coordinating to transition structures, a mechanism that may explain the fast hydrolysis rates observed at low temperatures. core.ac.uk

A significant challenge lies in accurately modeling the formation of larger polymers, both linear and cyclic. unn.ru While it's known that cyclic polymers of SiF4 become more favorable than linear ones at a certain size (n > 6 or 7), the detailed mechanisms of these condensation reactions require further investigation. awi.de Advanced computational methods will be instrumental in mapping out the potential energy surfaces for these complex polymerization pathways.

Novel Spectroscopic Techniques for High-Resolution Characterization of Reaction Dynamics

High-resolution Fourier-transform infrared (FTIR) spectroscopy has been a cornerstone in studying the SiF4-water system, enabling the identification of various gas-phase impurities and hydrolysis products. core.ac.uk This technique has been successfully used to detect SiF3OH and Si2F6O, confirming theoretical predictions. awi.decore.ac.uk Matrix isolation FTIR spectroscopy has further allowed for the study of the reaction products and mechanism at low temperatures, confirming the initial formation of a molecular complex with water, followed by the formation of trifluorosilanol, which then condenses to hexafluorodisiloxane. researchgate.net

The future of spectroscopic investigation into SiF4-water interactions lies in the application of techniques that can probe the reaction dynamics with even greater temporal and spatial resolution. Ultrafast spectroscopic methods, such as time-resolved Raman and time-resolved infrared spectroscopies, have the potential to directly observe the transient intermediates and transition states involved in the hydrolysis process. mit.edu These techniques can provide invaluable data on the timescales of vibrational relaxation, dephasing, and molecular reorientations, offering a more complete picture of the reaction dynamics. mit.edu

Moreover, high-resolution spectroscopy of SiF4 and its clusters in novel environments, such as solid parahydrogen, can provide exquisitely detailed information about the rotational and vibrational structure of these species. researchgate.net While initial studies have shown that the SiF4 monomer does not rotate in solid parahydrogen, further investigation of larger clusters could reveal important details about intermolecular interactions. researchgate.net The development of advanced spectroscopic databases, incorporating data from these high-resolution techniques, will be crucial for accurately determining the concentrations of SiF4 and its reaction products in various environments, from industrial processes to volcanic plumes. researchgate.net

Unraveling the Complexity of Multi-Step Hydrolysis and Condensation Pathways

A significant challenge in understanding this system is the identification and characterization of all the intermediate species. Mass spectrometry has indicated the presence of other compounds like perfluorotrisiloxane (Si3O2F8). sciencemadness.org The reaction mechanism is highly dependent on the conditions, including temperature, pressure, and the relative concentrations of reactants. sciencemadness.org For instance, the mechanism in the gas phase is likely different from that in the liquid phase, where hexacoordinated silicon complex ions may play a role. unn.ru

Future research must focus on systematically mapping out the intricate network of reactions involved in the hydrolysis and subsequent condensation of SiF4. This will require a combination of advanced experimental techniques, such as flow-tube reactors coupled with sensitive detection methods, and sophisticated kinetic modeling. A key area of investigation will be to determine the rate constants for each elementary step and to understand how these rates are influenced by environmental factors. For example, the role of water clusters in facilitating the hydrolysis reaction needs to be further explored, as studies on the analogous SiCl4 system suggest their importance. awi.decore.ac.uk

Interdisciplinary Implications of SiF4-Water Interactions in Silicon Chemistry and Related Fields

The interaction between silicon tetrafluoride and water has far-reaching implications in various fields. In materials science, SiF4 is a key precursor for the production of high-purity amorphous and polycrystalline silicon, as well as silicon dioxide fibers. sciencemadness.orgawi.de The controlled hydrolysis of SiF4 is crucial in these processes, and a deeper understanding of the reaction mechanism can lead to improved manufacturing techniques. awi.de For instance, the formation of different polymer structures (linear vs. cyclic) during hydrolysis can affect the physical properties of the resulting materials. awi.de

In the semiconductor industry, SiF4 is used in etching and deposition processes. metrowelding.comtaylorandfrancis.com The presence of moisture can significantly impact these processes, making the study of SiF4-water interactions essential for process control and optimization. chemicalbook.com Furthermore, SiF4 is employed as a dopant gas for silicon ion implantation. nih.gov

The reaction of SiF4 with water is also relevant in environmental science. SiF4 is released in volcanic plumes and from industrial processes like phosphate (B84403) fertilizer production. researchgate.netwikipedia.org Its hydrolysis in the atmosphere contributes to the formation of hydrofluoric acid and silicic acid, which can have environmental consequences. chemicalbook.com Understanding the kinetics and thermodynamics of this hydrolysis is crucial for modeling the atmospheric fate of SiF4.

Finally, the SiF4-water system serves as a fundamental model for studying Lewis acid-base interactions and the mechanisms of hydrolysis in silicon chemistry. nih.gov The insights gained from studying this seemingly simple reaction can be applied to more complex systems, contributing to a broader understanding of chemical reactivity.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting hydrolysis byproducts like trifluoroacetic acid (TFA) in tetrafluorosilane–water systems?

- Methodological Answer : Use liquid-liquid extraction (LLE) or headspace (HS) techniques coupled with chromatography (e.g., GC-MS, LC-MS) to isolate and quantify TFA. Cross-validate results using deuterated analogs (e.g., TFA-d) as internal standards to account for matrix effects . For environmental samples, ensure detection limits align with ng/L sensitivity, as reported in precipitation studies .

Q. How should water quality parameters (pH, dissolved oxygen, hardness) be monitored during hydrolysis experiments?

- Methodological Answer : Employ continuous monitoring probes calibrated to EPA standards (e.g., dissolved oxygen meters, pH electrodes). Document parameters in static or flow-through systems using templates like Table A.II.1, which specifies exposure duration, temperature, and salinity to ensure reproducibility . For hardness, use atomic absorption spectroscopy or EDTA titration .

Q. What are the critical steps to ensure experimental reproducibility in synthesizing tetrafluorosilane–water adducts?

- Methodological Answer :

Standardize reagent purity (e.g., ACS-grade hydrofluoric acid, deionized water) and document sources .

Control reaction conditions (e.g., stoichiometric ratios, temperature gradients) using programmable reactors.

Validate outcomes via NMR or FTIR to confirm structural integrity, referencing protocols for deuterated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for hydrolysis byproducts like TFA and PFPrA?

- Methodological Answer :

- Conduct cross-species toxicity assays (e.g., Daphnia magna, zebrafish embryos) under controlled water quality conditions .

- Perform multivariate analysis to isolate confounding variables (e.g., pH fluctuations, organic carbon content).

- Use isotopic labeling (e.g., TFA-d1) to track bioaccumulation pathways and validate LC50/EC20 endpoints .

Q. What experimental designs mitigate interference from co-contaminants in environmental fate studies?

- Methodological Answer :

- Apply factorial design to test interactions between tetrafluorosilane derivatives and common pollutants (e.g., PFOS, microplastics).

- Use solid-phase extraction (SPE) with PFAS-specific sorbents to isolate target analytes .

- Validate results via interlaboratory comparisons, adhering to EPA-842-D-22-002 guidelines for data transparency .

Q. How can advanced statistical methods improve the interpretation of hydrolysis kinetics data?

- Methodological Answer :

- Apply time-series analysis (e.g., Arrhenius modeling) to temperature-dependent rate constants.

- Use principal component analysis (PCA) to correlate hydrolysis rates with water quality variables (e.g., hardness, DOC) .

- Report confidence intervals and uncertainty metrics using tools like Monte Carlo simulations .

Data Reporting and Validation

Q. What are best practices for presenting conflicting data in manuscripts?

- Methodological Answer :

- Use supplemental tables to compare contradictory results (e.g., TFA concentrations via LLE vs. HS).

- Discuss methodological disparities (e.g., extraction efficiency, detection limits) and their impact on conclusions .

- Reference standardized templates (e.g., EPA-842-D-22-002) to ensure alignment with regulatory frameworks .

Q. How should researchers address gaps in toxicity data for novel byproducts?

- Methodological Answer :

- Prioritize in vitro assays (e.g., mitochondrial toxicity screening) to identify high-risk compounds.

- Collaborate with analytical labs to develop isotope dilution mass spectrometry (IDMS) methods for trace quantification .

- Publish negative results to inform future risk assessments and avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.